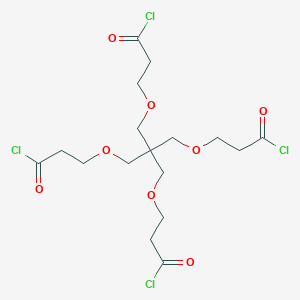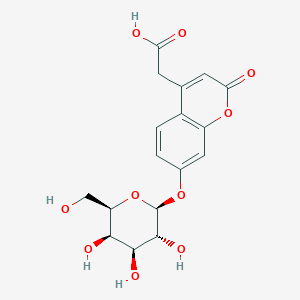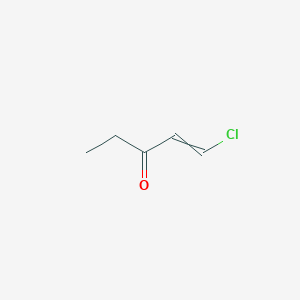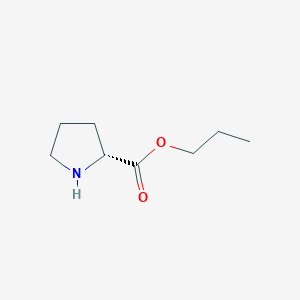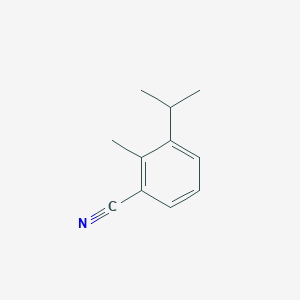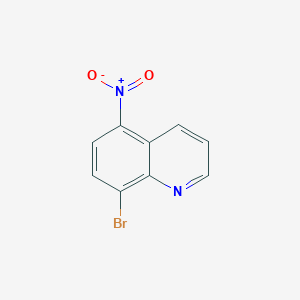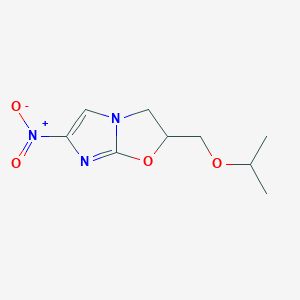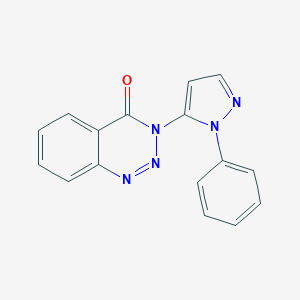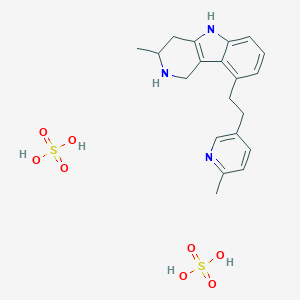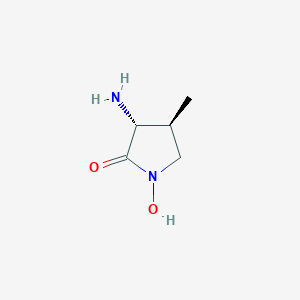
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is an amino acid derivative that has been found to have several potential applications in scientific research.
科学研究应用
DOPS has been studied for its potential applications in several areas of scientific research, including neurology, endocrinology, and cardiovascular physiology. In neurology, DOPS has been investigated for its ability to increase levels of norepinephrine in the brain, which can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension. In endocrinology, DOPS has been studied for its potential use in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. In cardiovascular physiology, DOPS has been investigated for its ability to increase blood pressure and cardiac output in patients with orthostatic hypotension.
作用机制
DOPS works by increasing the levels of norepinephrine in the brain and peripheral nervous system. It is converted into norepinephrine through a series of enzymatic reactions, ultimately leading to an increase in norepinephrine release. This increase in norepinephrine can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension.
生化和生理效应
DOPS has been shown to have several biochemical and physiological effects. It can increase levels of norepinephrine in the brain and peripheral nervous system, leading to improved symptoms of conditions such as Parkinson's disease and orthostatic hypotension. It can also increase blood pressure and cardiac output in patients with orthostatic hypotension.
实验室实验的优点和局限性
One advantage of using DOPS in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to separate the desired (3R,4S)-isomer from the mixture of stereoisomers that are produced during the synthesis process.
未来方向
There are several potential future directions for research on DOPS. One area of interest is the potential use of DOPS in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. Another area of interest is the development of new synthesis methods that can produce larger quantities of the desired (3R,4S)-isomer. Additionally, further research is needed to better understand the mechanism of action of DOPS and its potential applications in other areas of scientific research.
合成方法
DOPS can be synthesized through a multi-step process involving the reaction of L-tyrosine with nitrous acid, followed by reduction with sodium borohydride. This process yields a mixture of stereoisomers, which can be separated using chromatography to isolate the desired (3R,4S)-isomer.
属性
CAS 编号 |
132619-44-4 |
|---|---|
产品名称 |
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChI 键 |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
手性 SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES |
CC1CN(C(=O)C1N)O |
规范 SMILES |
CC1CN(C(=O)C1N)O |
同义词 |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



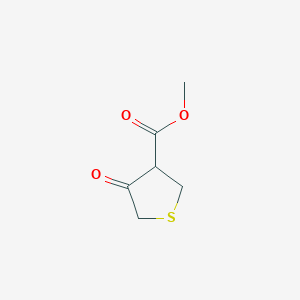

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
